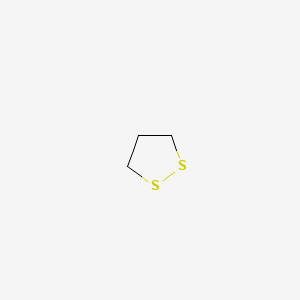

1,2-Dithiolane

Descripción

Structure

3D Structure

Propiedades

Número CAS |

557-22-2 |

|---|---|

Fórmula molecular |

C3H6S2 |

Peso molecular |

106.21 g/mol |

Nombre IUPAC |

dithiolane |

InChI |

InChI=1S/C3H6S2/c1-2-4-5-3-1/h1-3H2 |

Clave InChI |

MUZIZEZCKKMZRT-UHFFFAOYSA-N |

SMILES |

C1CSSC1 |

SMILES canónico |

C1CSSC1 |

Otros números CAS |

557-22-2 |

Sinónimos |

1,2-dithiolane |

Origen del producto |

United States |

Foundational & Exploratory

The Biological Versatility of 1,2-Dithiolane Derivatives: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the biological activities of 1,2-dithiolane derivatives, a class of sulfur-containing heterocyclic compounds that have garnered significant attention in the fields of pharmacology and drug development. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the current state of research, including quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

The this compound ring, a five-membered cyclic disulfide, is the core structural motif of several naturally occurring and synthetic compounds with diverse biological properties. The inherent strain of the disulfide bond in the five-membered ring imparts unique chemical reactivity, making these derivatives potent modulators of various biological processes. This guide will explore their antioxidant, anticancer, and neuroprotective activities, providing a foundational resource for further investigation and development of novel therapeutics.

Key Biological Activities of this compound Derivatives

This compound derivatives exhibit a broad spectrum of biological activities, primarily attributed to their ability to participate in redox reactions and interact with key cellular targets.

Antioxidant Activity

The antioxidant properties of this compound derivatives are among their most well-documented activities. The archetypal example is alpha-lipoic acid, a naturally occurring compound that plays a crucial role in mitochondrial dehydrogenase reactions and acts as a potent antioxidant.[1] Its reduced form, dihydrolipoic acid (DHLA), is a powerful scavenger of reactive oxygen species (ROS).[2] The antioxidant capacity of lipoic acid and its derivatives is attributed to their ability to quench free radicals, chelate metal ions, and regenerate other endogenous antioxidants such as vitamin C and vitamin E.[2][3]

Anticancer Activity: Targeting Thioredoxin Reductase

A significant focus of research on this compound derivatives has been their potential as anticancer agents, largely through the inhibition of the thioredoxin system.[1] Thioredoxin reductase (TrxR) is a key enzyme in maintaining cellular redox homeostasis and is often overexpressed in cancer cells, contributing to their survival and resistance to therapy.[1] The strained disulfide bond of the this compound ring is thought to be a substrate for TrxR, leading to the reduction of the disulfide and subsequent inhibition of the enzyme.[1] However, recent studies suggest that the this compound moiety alone may not be sufficient for potent and specific TrxR inhibition and that the presence of other functional groups, such as a Michael acceptor, can significantly enhance inhibitory activity.[1][4]

Neuroprotective Activity

Several this compound derivatives have demonstrated promising neuroprotective effects in various models of neuronal damage.[5] Their antioxidant properties play a significant role in this activity by mitigating oxidative stress, a key contributor to neurodegenerative diseases. By scavenging ROS and reducing oxidative damage to neurons, these compounds can help preserve neuronal function and viability.[5]

Quantitative Data on Biological Activity

To facilitate the comparison of the biological activities of various this compound derivatives, the following tables summarize key quantitative data from the literature.

Table 1: Thioredoxin Reductase 1 (TrxR1) Inhibitory Activity of Asparagusic Acid Derivatives [1][4]

| Compound | Structure | TrxR1 IC50 (µM) |

| 2g | N-(methylsulfonyl)-1,2-dithiolane-4-carboxamide | 186.0 ± 15.0 |

| 2j | N-(2-oxo-2H-chromen-3-yl)-1,2-dithiolane-4-carboxamide | 5.3 ± 0.4 |

| 2k | N-(2-oxo-2H-chromen-6-yl)-1,2-dithiolane-4-carboxamide | 27.0 ± 2.0 |

Table 2: Cytotoxicity of Asparagusic Acid Derivatives against Cancer Cell Lines [1][4]

| Compound | Cell Line | IC50 (µM) |

| 2j | A549 (Human lung carcinoma) | 1.8 ± 0.1 |

| HeLa (Human cervical cancer) | 2.0 ± 0.2 | |

| MCF-7 (Human breast adenocarcinoma) | 3.0 ± 0.3 | |

| 4T1 (Mouse breast cancer) | 0.45 ± 0.04 | |

| 2k | A549 (Human lung carcinoma) | 1.2 ± 0.1 |

| HeLa (Human cervical cancer) | 1.5 ± 0.1 | |

| MCF-7 (Human breast adenocarcinoma) | 2.0 ± 0.2 | |

| 4T1 (Mouse breast cancer) | 0.35 ± 0.03 |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the evaluation of the biological activity of this compound derivatives.

Thioredoxin Reductase (TrxR) Inhibition Assay

This protocol is adapted from a common method used to determine the inhibitory activity of compounds against TrxR.

Materials:

-

Recombinant rat TrxR1

-

NADPH

-

Insulin

-

DTNB (5,5'-dithiobis(2-nitrobenzoic acid))

-

TE buffer (50 mM Tris-HCl, 2 mM EDTA, pH 7.5)

-

Test compounds dissolved in DMSO

Procedure:

-

Prepare a reaction mixture containing TE buffer, NADPH, and insulin.

-

Add the test compound at various concentrations to the reaction mixture.

-

Initiate the reaction by adding TrxR1 to the mixture.

-

Incubate the reaction mixture at 37°C.

-

Stop the reaction by adding a solution of DTNB in guanidine hydrochloride.

-

Measure the absorbance at 412 nm to quantify the amount of reduced DTNB (TNB), which is proportional to the TrxR activity.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Materials:

-

Cancer cell lines (e.g., A549, HeLa, MCF-7)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Test compounds dissolved in DMSO

Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

-

After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

During the incubation, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength between 500 and 600 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration of the test compound and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the effect of a compound on the cell cycle progression.

Materials:

-

Cancer cell lines

-

Cell culture medium

-

Test compounds

-

Phosphate-buffered saline (PBS)

-

Ethanol (70%, ice-cold) for fixation

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Treat the cells with the test compound at its IC50 concentration for a specified time (e.g., 24 hours).

-

Harvest the cells by trypsinization and wash them with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and store them at -20°C overnight.

-

Wash the fixed cells with PBS and resuspend them in PI staining solution.

-

Incubate the cells in the dark at room temperature for 30 minutes.

-

Analyze the stained cells using a flow cytometer to measure the DNA content.

-

The data is then used to generate a histogram to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Signaling Pathways and Mechanisms of Action

The biological activities of this compound derivatives are mediated through their interaction with various cellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate some of the key pathways involved.

Thioredoxin Reductase (TrxR) Inhibition and Induction of Apoptosis

Inhibition of TrxR by this compound derivatives can disrupt the cellular redox balance, leading to increased oxidative stress and the induction of apoptosis. This pathway highlights the downstream effects of TrxR inhibition.

Caption: Inhibition of TrxR by this compound derivatives leads to apoptosis.

Antioxidant Activity and the Keap1-Nrf2 Signaling Pathway

As antioxidants, this compound derivatives can modulate the Keap1-Nrf2 pathway, a critical signaling cascade that regulates the expression of antioxidant and cytoprotective genes.

Caption: 1,2-dithiolanes can modulate the Keap1-Nrf2 antioxidant response pathway.

General Experimental Workflow for Biological Evaluation

The following diagram outlines a typical workflow for the synthesis and biological evaluation of novel this compound derivatives.

Caption: A general workflow for the development of this compound derivatives.

Conclusion and Future Directions

This compound derivatives represent a promising class of compounds with a wide range of biological activities. Their unique chemical properties make them valuable scaffolds for the development of novel therapeutics targeting oxidative stress-related diseases, cancer, and neurodegenerative disorders. The data and protocols presented in this guide provide a solid foundation for researchers to build upon.

Future research should focus on expanding the structure-activity relationship studies to design more potent and selective derivatives. A deeper understanding of their mechanisms of action, particularly their interactions with specific signaling pathways, will be crucial for their clinical translation. Furthermore, exploring novel delivery systems could enhance their bioavailability and therapeutic efficacy. The continued investigation of this compound derivatives holds great promise for the discovery of new and effective treatments for a variety of human diseases.

References

- 1. May this compound-4-carboxylic Acid and Its Derivatives Serve as a Specific Thioredoxin Reductase 1 Inhibitor? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Direct and indirect antioxidant properties of α-lipoic acid and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Design and synthesis of this compound derivatives and evaluation of their neuroprotective activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Fundamental Redox Chemistry of the 1,2-Dithiolane Ring

An In-depth Technical Guide to the Redox Properties of the 1,2-Dithiolane Ring System

For Researchers, Scientists, and Drug Development Professionals

The this compound ring is a five-membered heterocyclic system containing a disulfide bond that is prevalent in numerous natural products and has garnered significant interest in medicinal chemistry and drug development. Its unique chemical reactivity, primarily governed by the stereoelectronic properties of the strained disulfide bond, underpins its diverse biological activities. This guide provides a comprehensive overview of the redox properties of the this compound system, detailing its fundamental chemistry, interaction with biological systems, and the experimental protocols used for its study.

The redox behavior of the this compound ring is intrinsically linked to its strained structure. Unlike linear disulfides which favor a CSSC dihedral angle of around 90°, the five-membered ring constrains this angle to less than 35°.[1] This geometric constraint leads to a destabilizing four-electron repulsion between the non-bonding orbitals of the adjacent sulfur atoms, weakening the S-S bond.[1][2] This inherent instability makes the this compound ring susceptible to reduction and rapid thiol-disulfide exchange reactions.[1]

The redox activity is characterized by the reversible conversion between the oxidized cyclic disulfide form (this compound) and the reduced open-chain dithiol form (1,3-dithiol). This conversion is central to its biological function. The most well-known example is the lipoic acid/dihydrolipoic acid redox couple, which plays a crucial role in mitochondrial metabolism.[3][4][5][6]

Quantitative Redox Properties

The reactivity of the this compound ring can be quantified by its redox potential, which measures its tendency to accept electrons. The redox potential for the lipoic acid/dihydrolipoic acid couple is significantly negative, indicating that dihydrolipoic acid is a potent reducing agent.

| Compound/Redox Couple | Redox Potential (E°') (mV) | pH | Notes |

| α-Lipoic Acid / Dihydrolipoic Acid | -290 | 7 | A key cofactor in mitochondrial dehydrogenase complexes.[7] |

| α-Lipoic Acid / Dihydrolipoic Acid | -320 | 7 | Another reported value, highlighting its strong reducing capacity.[7] |

| Glutathione Disulfide (GSSG) / Glutathione (GSH) | -240 | 7 | For comparison; dihydrolipoic acid can reduce GSSG to regenerate GSH.[7] |

Thiol-Disulfide Exchange: The Core Reaction Mechanism

The primary mechanism through which 1,2-dithiolanes interact with biological systems is thiol-disulfide exchange. This process involves the nucleophilic attack of a thiolate anion (RS⁻) on one of the sulfur atoms of the disulfide bond. The strained nature of the this compound ring makes it highly susceptible to this reaction.[1] This reactivity facilitates the delivery of therapeutic cargo into cells by reacting with thiols on the cell surface, leading to internalization.[8][9]

Figure 1: Thiol-disulfide exchange mechanism with a this compound ring.

Modulation of Cellular Signaling: The Keap1-Nrf2 Pathway

The redox properties of 1,2-dithiolanes and related electrophilic compounds are critical for their ability to modulate cellular signaling pathways involved in oxidative stress response. A primary example is the Keap1-Nrf2 pathway, a master regulator of cytoprotective gene expression.[10][11]

Under basal conditions, the transcription factor Nrf2 is bound in the cytoplasm by its repressor protein, Keap1, which facilitates its ubiquitination and subsequent degradation by the proteasome.[10][12] Keap1 is rich in reactive cysteine residues that act as sensors for oxidative or electrophilic stress.[10] Electrophiles, including compounds containing the this compound moiety, can react with these cysteine thiols in Keap1. This modification leads to a conformational change in Keap1, disrupting the Keap1-Nrf2 interaction.[13] As a result, newly synthesized Nrf2 is no longer targeted for degradation, allowing it to accumulate, translocate to the nucleus, and bind to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.[10][13][14] This leads to the transcription of a battery of cytoprotective enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[11][15][16]

Figure 2: Activation of the Nrf2 pathway by this compound compounds.

Experimental Protocols and Methodologies

Studying the redox properties of 1,2-dithiolanes requires a combination of synthetic, analytical, and biochemical techniques.

Synthesis of this compound Derivatives

A common method for synthesizing 1,2-dithiolanes involves the oxidation of a corresponding 1,3-dithiol.[2] The dithiols themselves can be prepared from 1,3-diols or other suitable precursors.[17]

Example Protocol: Synthesis of an N-protected this compound Amino Acid [18][19]

-

Preparation of the Dithiol Precursor: A protected amino acid with hydroxyl groups (e.g., a derivative of (S)-5,5'-dihydroxyleucine) is converted to a dimesylate by reacting with methanesulfonyl chloride in the presence of a base like triethylamine.

-

Thioacetylation: The dimesylate is treated with potassium thioacetate in a solvent like DMF to yield the bis-mercaptoacetyl derivative.

-

Hydrolysis to Dithiol: The thioacetate groups are hydrolyzed using aqueous sodium hydroxide at low temperature (0 °C) to afford the free 1,3-dithiol.

-

Oxidative Cyclization: The dithiol is dissolved in a solvent mixture (e.g., CHCl₃ and water) with a buffer like sodium acetate. An aqueous solution of iodine (I₂) is added dropwise until a persistent yellow color indicates the reaction is complete. The excess iodine is quenched with sodium thiosulfate.

-

Purification: The final this compound product is extracted, dried, and purified using silica gel column chromatography.

Figure 3: General experimental workflow for this compound synthesis.

Analysis of Redox State by HPLC

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a powerful tool for separating and quantifying the oxidized (this compound) and reduced (1,3-dithiol) forms of the molecule.

Methodology Outline: [20]

-

Sample Preparation: Samples are prepared in a suitable solvent. To prevent air oxidation of the dithiol form, samples can be treated with a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) to generate a fully reduced standard, or handled under inert conditions.

-

Chromatography: A C18 column is typically used. A gradient elution with solvents such as water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA), is employed.

-

Detection: A UV detector is used. The disulfide bond of the this compound has a weak but characteristic absorbance around 330 nm, which can be used for selective detection.[20] A second wavelength (e.g., 214 nm or 280 nm, depending on other chromophores in the molecule) is used for general detection.

-

Quantification: The ratio of the oxidized to reduced form is determined by comparing the integrated peak areas from the chromatogram. The retention time of the reduced dithiol is typically different from the oxidized dithiolane, allowing for clear separation.[20]

Characterization Techniques

-

Mass Spectrometry (MS): Used to confirm the molecular weight of the synthesized compounds. MALDI-TOF and ESI-MS are common techniques.[20][21][22]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the chemical structure and confirming the successful synthesis of the target molecule.[20][23]

-

UV-Vis Spectroscopy: The disulfide bond in 1,2-dithiolanes gives rise to a characteristic UV absorption. The maximum absorbance wavelength (λmax) is sensitive to the substitution pattern on the ring and can provide insights into the electronic properties.[1][24]

Conclusion

The this compound ring system possesses unique redox properties defined by its inherent ring strain. This strain renders the disulfide bond highly reactive towards nucleophilic attack by thiols, a process that underpins its role in cellular uptake and the modulation of redox-sensitive signaling pathways like Keap1-Nrf2. The ability to fine-tune the reactivity through synthetic modification, combined with robust analytical methods for characterization, makes the this compound a valuable scaffold for the development of novel therapeutics, probes, and biomaterials. A thorough understanding of its fundamental redox chemistry is paramount for professionals in drug discovery and chemical biology aiming to harness its potential.

References

- 1. Synthesis of functional 1,2-dithiolanes from 1,3-bis-tert-butyl thioethers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Lipoic acid: energy metabolism and redox regulation of transcription and cell signaling [jstage.jst.go.jp]

- 4. Lipoic acid: energy metabolism and redox regulation of transcription and cell signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lipoic acid metabolism and mitochondrial redox regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. NRF2 signalling pathway: New insights and progress in the field of wound healing - PMC [pmc.ncbi.nlm.nih.gov]

- 16. An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Synthesis and Characterization of this compound Modified Self-Assembling Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 21. dev.spectrabase.com [dev.spectrabase.com]

- 22. spectrabase.com [spectrabase.com]

- 23. May this compound-4-carboxylic Acid and Its Derivatives Serve as a Specific Thioredoxin Reductase 1 Inhibitor? - PMC [pmc.ncbi.nlm.nih.gov]

- 24. rsc.org [rsc.org]

The Chemistry and Biology of Naturally Occurring 1,2-Dithiolanes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Naturally occurring 1,2-dithiolanes are a fascinating class of sulfur-containing heterocyclic compounds characterized by a strained five-membered ring containing a disulfide bond. This structural feature imparts unique chemical reactivity and a diverse range of biological activities, making them a subject of intense interest in the fields of chemistry, biology, and medicine. This technical guide provides an in-depth exploration of the chemical and biological properties of prominent naturally occurring 1,2-dithiolanes, including lipoic acid, asparagusic acid, nereistoxin, and the brugierols.

Chemical Properties

The 1,2-dithiolane ring is characterized by a low dihedral angle of the C-S-S-C bond (typically less than 35°), which results in significant ring strain.[1] This strain is a key determinant of their chemical reactivity, particularly their redox properties and susceptibility to ring-opening reactions.

Physicochemical Properties

The following table summarizes key physicochemical properties of prominent naturally occurring 1,2-dithiolanes.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Appearance | Solubility |

| Lipoic Acid | C₈H₁₄O₂S₂ | 206.33 | 60-62 | >286 (at 1.013 hPa) | Yellow crystalline solid | 0.87 g/L in water at 22°C; Soluble in ethanol (50 mg/mL)[1][2][3][4] |

| Asparagusic Acid | C₄H₆O₂S₂ | 150.21 | 75.7-76.5 | 323.9 (at 760 mmHg) | Colorless solid | Data not readily available |

| Nereistoxin | C₅H₁₁NS₂ | 149.28 | 177.2 | 215 | Data not readily available | 0.01 M in water[5][6][7][8] |

| Brugierol | C₃H₆OS₂ | 122.21 | Data not readily available | Data not readily available | Data not readily available | Data not readily available |

| Isobrugierol | C₃H₆OS₂ | 122.21 | Data not readily available | Data not readily available | Data not readily available | Data not readily available |

Redox Properties

The disulfide bond in the this compound ring can be reversibly reduced to two thiol groups. The redox potential of this couple is a critical parameter for understanding their biological function, particularly their role as antioxidants.

| This compound | Redox Couple | Standard Redox Potential (E°') (V) |

| Lipoic Acid | Lipoic Acid / Dihydrolipoic Acid | -0.32 |

Spectroscopic Data

The unique structure of the this compound ring gives rise to characteristic spectroscopic signatures.

| Compound | UV-Vis (λmax, nm) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Mass Spectrometry (m/z) |

| Lipoic Acid | ~330 | Data available in literature | Data available in literature | [M+H]⁺ calculated for C₈H₁₄O₂S₂: 207.0513, found 207.0511 |

| Asparagusic Acid | Data not readily available | (600 MHz, CDCl₃) δ 3.53-3.48 (m, 3H), 3.37-3.32 (m, 2H)[9] | (151 MHz, CDCl₃) δ 178.2, 50.3, 41.2[9] | DART HRMS calcd for C₄H₇O₂S₂ [M+H]⁺ 150.9888, found 150.9881[9] |

| Nereistoxin | Data not readily available | (300 MHz, D₂O) δ 4.03 (dt, J = 12.4, 5.4 Hz, 5H), 3.00 (s, 6H)[10] | (75 MHz, CDCl₃) δ 64.95 (s), 41.86 (s), 39.01 (s)[10] | HRMS-ESI: Calcd for C₅H₁₁Cl₂N, [M+H]⁺: 156.0341, found: 156.0327 (for hydrochloride salt)[10] |

| Brugierol/Isobrugierol | Data not readily available | Spectral data available in literature[11] | Spectral data available in literature[11] | Data available in literature[11] |

Biological Properties and Signaling Pathways

Naturally occurring 1,2-dithiolanes exhibit a wide array of biological activities, ranging from essential metabolic roles to potent toxicity.

Lipoic Acid: A Key Antioxidant and Metabolic Cofactor

Alpha-lipoic acid (LA) is perhaps the most well-studied this compound. It serves as an essential cofactor for mitochondrial dehydrogenase complexes, such as pyruvate dehydrogenase and α-ketoglutarate dehydrogenase.[1] Beyond its metabolic role, LA and its reduced form, dihydrolipoic acid (DHLA), are potent antioxidants.

Signaling Pathways Modulated by Lipoic Acid:

-

Nrf2/ARE Pathway: Lipoic acid can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[10][12][13][14] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes. Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to oxidative stress or electrophiles like lipoic acid, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. echemi.com [echemi.com]

- 6. Cas 1631-58-9,Nereistoxin | lookchem [lookchem.com]

- 7. Nereistoxin | C5H11NS2 | CID 15402 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Nereistoxin - Wikipedia [en.wikipedia.org]

- 9. Chemical Constituents and Biological Activities of Bruguiera Genus and Its Endophytes: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Alpha lipoic acid exerts antioxidant effect via Nrf2/HO-1 pathway activation and suppresses hepatic stellate cells activation induced by methotrexate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. α-Lipoic Acid Inhibits IL-8 Expression by Activating Nrf2 Signaling in Helicobacter pylori-infected Gastric Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Essential role of Nrf2 in the protective effect of lipoic acid against lipoapoptosis in hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Stereochemistry and Chirality of 1,2-Dithiolane Analogues: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,2-dithiolane ring, a five-membered cyclic disulfide, is a key structural motif in a variety of biologically active natural products and synthetic compounds. The inherent strain of the disulfide bond in this ring system imparts unique chemical and biological properties, making it a privileged scaffold in drug discovery and development. This technical guide provides a comprehensive overview of the stereochemistry and chirality of this compound analogues, focusing on their synthesis, stereochemical assignment, and biological significance.

Introduction to the Stereochemistry of this compound Analogues

The this compound ring can possess stereogenic centers, leading to the existence of enantiomers and diastereomers. The spatial arrangement of substituents on the dithiolane ring is crucial, as it dictates the molecule's interaction with chiral biological targets such as enzymes and receptors. Consequently, the different stereoisomers of a this compound analogue can exhibit distinct pharmacological and toxicological profiles. A thorough understanding and control of stereochemistry are therefore paramount in the development of this compound-based therapeutic agents.

Enantioselective Synthesis and Chiral Resolution

The preparation of enantiomerically pure this compound analogues is a critical step in elucidating their structure-activity relationships. Two primary strategies are employed: enantioselective synthesis and chiral resolution of racemic mixtures.

Enantioselective Synthesis

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. Several methods have been developed for the synthesis of chiral this compound analogues, often starting from chiral precursors or employing chiral catalysts.

Logical Workflow for Enantioselective Synthesis:

Spectroscopic and Physical Properties of 1,2-Dithiolane Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and physical properties of 1,2-dithiolane compounds. The unique chemical nature of the this compound ring, a five-membered heterocycle containing a disulfide bond, imparts distinct characteristics that are of significant interest in various scientific fields, including medicinal chemistry and materials science. This document aims to be a core resource by presenting quantitative data in a structured format, detailing relevant experimental protocols, and visualizing key biological pathways involving these compounds.

Physical Properties of this compound and its Derivatives

The physical properties of this compound and its notable derivatives, lipoic acid and asparagusic acid, are summarized in the table below. These properties are crucial for understanding their behavior in different environments and for their application in research and development.

| Property | This compound | Lipoic Acid (R-enantiomer) | Asparagusic Acid |

| Molecular Formula | C₃H₆S₂[1][2] | C₈H₁₄O₂S₂[3] | C₄H₆O₂S₂[4] |

| Molar Mass ( g/mol ) | 106.21[1] | 206.32[5] | 150.21[4][6] |

| Melting Point (°C) | 76.5 - 77.5[7] | 46 - 48 | 75.7 - 76.5[4][6] |

| Boiling Point (°C) | 45 - 47 @ 6 Torr[7] | 160 - 165[5] | 323.9 @ 760 mmHg[4] |

| Density (g/cm³) | 1.076 @ 20 °C[7] | 1.236 | 1.50[4] |

| Appearance | - | Yellow crystalline solid | Colorless solid[4][6] |

Spectroscopic Data of this compound Compounds

Spectroscopic techniques are fundamental for the structural elucidation and characterization of this compound compounds. The following tables summarize key spectroscopic data for the parent this compound and its important derivatives.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of atomic nuclei.

¹H NMR Spectroscopic Data

| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |

| This compound | CD₃CN | 3.36 (t, 4H, CH₂-S), 2.09 (p, 2H, C-CH₂-C)[8] |

| Lipoic Acid | CDCl₃ | 3.55 (m, 1H, CH-S), 3.20-3.10 (m, 2H, CH₂-S), 2.45 (m, 1H, CHH-CH₂), 2.35 (t, 2H, CH₂-COOH), 1.90 (m, 1H, CHH-CH₂), 1.75-1.60 (m, 4H, -(CH₂)₂-), 1.50-1.40 (m, 2H, -CH₂-) |

| Asparagusic Acid Derivatives (general) | CDCl₃ | 3.53–3.42 (m, 4H), 3.42–3.33 (m, 1H) for N-Phenyl-1,2-dithiolane-4-carboxamide[9] |

¹³C NMR Spectroscopic Data

| Compound | Solvent | Chemical Shift (δ, ppm) |

| This compound | TFA-d | 41 (C3, C5), 56 (C4)[8] |

| Lipoic Acid | CDCl₃ | 180.0 (COOH), 56.4 (CH-S), 40.2 (CH₂-S), 38.5, 34.5, 28.8, 24.6 (CH₂) |

| Asparagusic Acid Derivatives (general) | CDCl₃ | 170.1 (C=O), 137.5, 129.3, 124.9, 120.1 (Aryl C), 53.4, 43.2 (Dithiolane C) for N-Phenyl-1,2-dithiolane-4-carboxamide[9] |

Mass Spectrometry

Mass spectrometry is a powerful analytical technique for determining the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

| Compound | Ionization Method | Key m/z values |

| This compound | GC-EIMS | 106 (M⁺) |

| Lipoic Acid | ESI | 207.0515 [M+H]⁺, 229.0334 [M+Na]⁺ |

| N-Phenyl-1,2-dithiolane-4-carboxamide | HRMS | Calculated for C₁₀H₁₂NOS₂ ([M + H]⁺) 226.0360, Found: 226.0356[9] |

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of molecules, which are characteristic of specific functional groups.

| Compound | Technique | Key Wavenumbers (cm⁻¹) and Assignments |

| This compound Derivatives | Raman | 482 - 503 (S-S stretch)[10] |

| Lipoic Acid | FT-IR (KBr) | 2942–2967 (C-H stretch), 1705 (C=O stretch), 3400–2600 (O-H stretch)[11] |

| Lipoic Acid | Raman | 511 (S-S stretch), 679 (C-S stretch)[11] |

| 4-n-Propyl-4-hydroxy-1,2-dithiolane | FT-IR (neat) | 3363, 3310, 2922, 2852, 1406, 1201, 1166, 1017[10] |

UV-Vis Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, which is related to its electronic transitions.

| Compound | Solvent | λmax (nm) |

| This compound | - | ~330 |

| Lipoic Acid | DMF | ~330[12] |

| 4-hydroxy-1,2-dithiolane | DMSO (10 mM) | 327[10] |

| 4-n-Propyl-4-hydroxy-1,2-dithiolane | DMSO (10 mM) | 334[10] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. This section outlines common experimental protocols for the synthesis and characterization of this compound compounds.

Synthesis of this compound Modified Peptides[13]

This protocol describes the synthesis of a peptide modified at the N-terminus with a this compound functional group.

-

Synthesis of Dithiolane Precursor : 3-(acetylthio)-2-(acetylthiomethyl)propanoic acid is synthesized by reacting 3-bromo-2-(bromomethyl)propionic acid with potassium thioacetate.

-

Solid-Phase Peptide Synthesis (SPPS) : The desired peptide sequence is synthesized on a solid support.

-

On-Resin Coupling : The synthesized dithiolane precursor is coupled to the N-terminus of the resin-bound peptide.

-

Thioacetate Deprotection : The thioacetate protecting groups are removed on-resin using a microwave-assisted method with ammonium hydroxide.

-

Cleavage and Deprotection : The modified peptide is cleaved from the resin and all side-chain protecting groups are removed.

-

Purification : The crude peptide is purified using high-performance liquid chromatography (HPLC).

Spectroscopic Characterization Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.[10] Samples are dissolved in a deuterated solvent (e.g., CDCl₃, CD₃CN, DMSO-d₆).[10] Chemical shifts are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS).[10]

-

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is often performed using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) analyzer.[10] Gas chromatography-electron ionization mass spectrometry (GC-EIMS) can also be used for volatile compounds.[10]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy : FT-IR spectra are collected on neat samples using an attenuated total reflectance (ATR) accessory or on KBr pellets.[10][11]

-

Raman Spectroscopy : Raman spectra are typically collected on neat samples.[10] The S-S stretching frequency (νSS) is a characteristic peak for 1,2-dithiolanes.[10]

-

UV-Vis Spectroscopy : UV-Vis absorption spectra are recorded using a spectrophotometer, with the compound dissolved in a suitable solvent like DMSO or DMF.[10][12]

Signaling Pathways and Biological Roles

This compound compounds, particularly lipoic acid, play significant roles in various biological pathways. Their redox activity is central to their function.

Lipoic Acid Metabolism and Function

Lipoic acid is an essential cofactor for several mitochondrial enzyme complexes involved in energy metabolism.[13] It is synthesized in the mitochondria and can also be salvaged from exogenous sources.

Caption: Lipoic acid biosynthesis and salvage pathways.

Lipoic Acid in Cellular Signaling

Lipoic acid is a potent modulator of cellular redox status and influences several key signaling pathways.[13] It has been shown to activate the PI3K/Akt and AMPK signaling pathways, which are crucial for glucose metabolism and energy homeostasis.[7][13] Furthermore, lipoic acid can modulate the Nrf2-Keap1 pathway, a major regulator of the antioxidant response.[1]

References

- 1. Lipoic Acid | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Cyclic 5-membered disulfides are not selective substrates of thioredoxin reductase, but are opened nonspecifically - PMC [pmc.ncbi.nlm.nih.gov]

- 5. KEGG PATHWAY: Lipoic acid metabolism - Reference pathway [kegg.jp]

- 6. What is the mechanism of Lipoic acid? [synapse.patsnap.com]

- 7. Asparagusic acid - Wikipedia [en.wikipedia.org]

- 8. Human Metabolome Database: Showing metabocard for Asparagusic acid (HMDB0029611) [hmdb.ca]

- 9. Lipoic acid: energy metabolism and redox regulation of transcription and cell signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Lipoic acid: energy metabolism and redox regulation of transcription and cell signaling [jstage.jst.go.jp]

- 12. Lipoic acid metabolism and mitochondrial redox regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. May this compound-4-carboxylic Acid and Its Derivatives Serve as a Specific Thioredoxin Reductase 1 Inhibitor? - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 1,2-Dithiolane in Aerobic Metabolism: A Technical Guide

Executive Summary: The 1,2-dithiolane ring is the core functional moiety of lipoic acid (LA), a vital cofactor in aerobic metabolism. Endogenously synthesized and covalently bound to key mitochondrial enzyme complexes, LA is indispensable for linking glycolysis to the citric acid cycle and for progressing through the cycle itself. Its functions are central to cellular energy production from carbohydrates and amino acids.[1][2][3] Beyond its catalytic role, free lipoic acid acts as a potent modulator of cellular signaling pathways, including insulin and AMPK signaling, and functions as a powerful antioxidant.[4][5] This guide provides an in-depth examination of the multifaceted roles of the this compound structure in metabolic regulation, supported by quantitative data, experimental protocols, and detailed pathway diagrams for researchers and drug development professionals.

The Central Role of Lipoic Acid as a Cofactor in Aerobic Metabolism

The R-enantiomer of lipoic acid is an essential cofactor for several mitochondrial multienzyme complexes that catalyze critical reactions in the catabolism of carbohydrates and amino acids.[1][2] It is covalently attached via an amide linkage to a specific lysine residue on the E2 subunit of these complexes, forming a lipoamide "swinging arm" that shuttles intermediates between the different enzyme active sites.[6][7]

Pyruvate Dehydrogenase Complex (PDC)

The Pyruvate Dehydrogenase Complex (PDC) is a critical juncture in metabolism, irreversibly converting pyruvate, the end-product of glycolysis, into acetyl-CoA for entry into the citric acid cycle.[4][8] This reaction links anaerobic and aerobic energy metabolism.[4] The complex consists of three core enzymes: Pyruvate dehydrogenase (E1), Dihydrolipoyl transacetylase (E2), and Dihydrolipoamide dehydrogenase (E3).[3][9] Lipoic acid, tethered to the E2 subunit, is essential for accepting the hydroxyethyl group from the E1 subunit and transferring it as an acetyl group to Coenzyme A, forming acetyl-CoA.[8][9]

α-Ketoglutarate Dehydrogenase Complex (α-KGDHC)

Within the citric acid cycle, the α-Ketoglutarate Dehydrogenase Complex (α-KGDHC) catalyzes the conversion of α-ketoglutarate to succinyl-CoA.[10][11] This is a crucial rate-limiting step in the cycle.[12] Structurally and mechanistically similar to PDC, α-KGDHC also consists of E1, E2, and E3 subunits.[13] Lipoic acid, attached to the E2 subunit (dihydrolipoyl succinyltransferase), is vital for transferring the succinyl group, ultimately leading to the production of succinyl-CoA and NADH.[11][12] The proper functioning of this complex is essential for maintaining the flow of the citric acid cycle and for cellular energy production.[13]

Other Lipoate-Dependent Enzyme Systems

Lipoic acid is also a cofactor for the branched-chain α-ketoacid dehydrogenase (BCKDH) complex , which is involved in the catabolism of the branched-chain amino acids leucine, isoleucine, and valine.[1] Furthermore, it is essential for the glycine cleavage system (GCS) , a multienzyme complex that breaks down glycine.[1][6]

Modulation of Cellular Signaling Pathways

Beyond its role as a bound cofactor, exogenously administered lipoic acid can modulate key signaling pathways that regulate metabolism and cellular stress responses.[4][5]

Insulin Signaling Pathway (PI3K/Akt)

Lipoic acid has been shown to have insulin-mimetic effects, enhancing glucose uptake in cells.[2][4] It can stimulate components of the insulin signaling pathway, including the insulin receptor, insulin receptor substrate-1 (IRS-1), PI3K, and Akt.[4] This activation leads to the translocation of GLUT4 glucose transporters to the plasma membrane, facilitating increased glucose uptake from the bloodstream into muscle and adipose cells.[2][7]

AMP-Activated Protein Kinase (AMPK) Pathway

Lipoic acid is an activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[4][14] AMPK activation by lipoic acid can stimulate mitochondrial biogenesis through the peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α).[2][14] This leads to an increase in the number and function of mitochondria, enhancing the cell's overall metabolic capacity.[14]

Antioxidant Functions of the this compound Ring

The strained this compound ring of lipoic acid and the thiol groups of its reduced form, dihydrolipoic acid (DHLA), confer potent antioxidant properties.[15][16] The LA/DHLA redox couple participates in a network of antioxidant defense.[16]

-

Direct Scavenging: Both LA and DHLA can directly scavenge a variety of reactive oxygen species (ROS), including superoxide and hydroxyl radicals, thereby protecting cells from oxidative damage.[15][17]

-

Regeneration of Other Antioxidants: DHLA is a powerful reducing agent capable of regenerating other key endogenous antioxidants, such as Vitamin C and Vitamin E, from their radical forms.[4][17] It can also increase intracellular levels of glutathione, a critical cellular antioxidant.[2][4]

Quantitative Data Summary

The metabolic effects of R-Lipoic Acid (R-LA) have been quantified in various experimental models. The following tables summarize key findings from studies using primary cultured rat hepatocytes.

Table 1: Effect of R-Lipoic Acid on Pyruvate Metabolism in Rat Hepatocytes [18]

| R-LA Concentration | Pyruvate Oxidation (vs. Control) | Glucose Production from Pyruvate (Inhibition) |

|---|---|---|

| 25 µmol/L | Significant increase | - |

| 50 µmol/L | - | ~50% |

| 200 µmol/L | ~2-fold increase | ~90% |

Table 2: Effect of R-Lipoic Acid on Free Fatty Acid (FFA) Oxidation in Rat Hepatocytes [18]

| R-LA Concentration | FFA Oxidation Inhibition (in high FFA medium) |

|---|---|

| 25 µmol/L | 48% |

| 200 µmol/L | 82% |

Key Experimental Protocols

Protocol: Quantification of α-Lipoic Acid in Human Plasma by HPLC-UV

This protocol outlines a simplified high-performance liquid chromatography (HPLC) method with UV detection for the determination of lipoic acid.[19]

1. Materials and Reagents:

-

HPLC system with UV detector

-

C18 column (e.g., 150 mm)

-

Mobile Phase: 50 mM Disodium hydrogen phosphate (pH adjusted to 2.7), acetonitrile, and methanol in a 50:30:20 ratio.

-

Extraction/Reduction Reagent: Tris(2-carboxyethyl)phosphine (TCEP) for disulfide reduction.[19]

-

Derivatization Reagent: 1-benzyl-2-chloropyridinium bromide for thiol derivatization.[19]

-

Lipoic acid standard

-

Human plasma

2. Sample Preparation:

-

Collect blood samples in tubes containing an anticoagulant and centrifuge to separate plasma.

-

To a plasma aliquot, add TCEP to reduce the this compound ring to dihydrolipoic acid.[19]

-

Simultaneously, add the derivatization reagent to react with the newly formed thiol groups.[19]

-

Incubate at room temperature for approximately 15 minutes.[19]

-

Stop the reaction and deproteinize the sample, for example, with ethanol or acetonitrile.

-

Centrifuge to pellet the precipitated proteins and collect the supernatant for analysis.

3. Chromatographic Conditions:

-

Column: C18

-

Mobile Phase: Isocratic elution with the phosphate/acetonitrile/methanol mixture.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 40°C.

-

Detection: UV detector set at 201 nm.

-

Run Time: Approximately 5 minutes.

4. Quantification:

-

Prepare a standard curve by spiking pooled human plasma with known concentrations of lipoic acid (e.g., 0.78-50 µg/mL).

-

Process standards in the same manner as the unknown samples.

-

Generate a linear regression curve of peak height/area versus concentration.

-

Determine the concentration of lipoic acid in unknown samples by interpolating from the standard curve.

Protocol: Assay of Pyruvate Dehydrogenase Complex (PDC) Activity

This protocol describes a method to measure the activity of the PDC by quantifying the production of ¹⁴CO₂ from [1-¹⁴C]pyruvate.[18]

1. Materials and Reagents:

-

Primary cultured hepatocytes or isolated mitochondria

-

[1-¹⁴C]pyruvate (radiolabeled substrate)

-

Assay buffer (containing necessary cofactors like NAD+, Coenzyme A, thiamine pyrophosphate)

-

Scintillation counter and scintillation fluid

-

R-Lipoic Acid for pre-treatment

2. Experimental Workflow:

3. Procedure:

-

Cell Culture and Treatment: Culture primary hepatocytes overnight. Pre-expose the cells to various concentrations of R-Lipoic Acid (e.g., 25-200 µmol/L) for 3 hours.[18]

-

Initiate Reaction: Remove the treatment medium and add the assay buffer containing [1-¹⁴C]pyruvate to start the reaction.

-

CO₂ Trapping: The incubation is performed in a sealed system where the ¹⁴CO₂ produced by the PDC-catalyzed decarboxylation of pyruvate is trapped (e.g., in a filter paper soaked with a CO₂-trapping agent like hyamine hydroxide).

-

Incubation: Incubate for a defined period (e.g., 1 hour) at 37°C.[18]

-

Stop Reaction: Stop the reaction by adding an acid (e.g., perchloric acid), which also helps to drive all dissolved CO₂ out of the solution.

-

Quantification: Transfer the filter paper containing the trapped ¹⁴CO₂ into a scintillation vial with scintillation fluid.

-

Measurement: Measure the radioactivity using a scintillation counter.

-

Calculation: Calculate the rate of pyruvate oxidation based on the specific activity of the [1-¹⁴C]pyruvate and normalize to the total protein content of the cell lysate.

Conclusion

The this compound moiety, embodied in lipoic acid, is a cornerstone of aerobic metabolism. Its indispensable role as a covalently bound cofactor for mitochondrial dehydrogenase complexes ensures the efficient conversion of nutrients into cellular energy.[1][10] Furthermore, its capacity to modulate crucial signaling pathways and serve as a potent antioxidant highlights its broader significance in maintaining cellular homeostasis.[4][15] A thorough understanding of these mechanisms is critical for researchers in metabolism and for professionals developing therapeutic strategies for metabolic disorders, neurodegenerative diseases, and conditions related to oxidative stress.[20][21]

References

- 1. Lipoic acid metabolism and mitochondrial redox regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lipoic Acid | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 3. Lipoic acid - Wikipedia [en.wikipedia.org]

- 4. Lipoic acid: energy metabolism and redox regulation of transcription and cell signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lipoic acid: energy metabolism and redox regulation of transcription and cell signaling [jstage.jst.go.jp]

- 6. Lipoic Acid Synthesis and Attachment in Yeast Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. taylorfrancis.com [taylorfrancis.com]

- 8. prospectivedoctor.com [prospectivedoctor.com]

- 9. Dihydrolipoyl transacetylase - Wikipedia [en.wikipedia.org]

- 10. youtube.com [youtube.com]

- 11. mdpi.com [mdpi.com]

- 12. Physiology, Krebs Cycle - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. nutrifitt.com [nutrifitt.com]

- 15. How Lipoic Acid Preserves Mitochondrial Function - Life Extension [lifeextension.com]

- 16. Synthesis and pharmacological evaluation of new this compound based antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The Effect of Alpha-Lipoic Acid on Mitochondrial Superoxide and Glucocorticoid-Induced Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Effect of R(+)alpha-lipoic acid on pyruvate metabolism and fatty acid oxidation in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. The effects and mechanisms of mitochondrial nutrient alpha-lipoic acid on improving age-associated mitochondrial and cognitive dysfunction: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Asparagusic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asparagusic acid (1,2-dithiolane-4-carboxylic acid) is a unique organosulfur compound first isolated from Asparagus officinalis.[1] It is a saturated heterocyclic compound containing a disulfide bond within a five-membered ring, a structural feature that imparts significant biological activity. This document provides an in-depth overview of the discovery, chemical and physical properties, biosynthesis, and physiological effects of asparagusic acid, with a focus on its potential applications in research and drug development.

Discovery and History

The characteristic odor of urine following the consumption of asparagus has been noted for centuries. In 1948, Eugene Jansen isolated a sulfur-containing compound from asparagus, which was later identified as asparagusic acid and its reduced form, dihydroasparagusic acid, in 1972.[2] It is now understood that asparagusic acid is the metabolic precursor to the volatile sulfur compounds responsible for this distinct aroma.[1][3] Beyond this well-known effect, asparagusic acid has been identified as a potent plant growth inhibitor and nematicide, suggesting a broader biological significance.[4]

Chemical and Physical Properties

Asparagusic acid is a colorless, crystalline solid. Its key chemical and physical properties are summarized in the table below. The strained disulfide bond in the this compound ring is a key feature, making it more reactive than linear disulfides.[2]

| Property | Value | Source(s) |

| Molecular Formula | C₄H₆O₂S₂ | [1] |

| Molar Mass | 150.21 g/mol | [1] |

| Systematic Name | This compound-4-carboxylic acid | [1] |

| Melting Point | 75.7–76.5 °C | [1] |

| Boiling Point | 323.9 °C at 760 mmHg | [1] |

| Density | 1.50 g/cm³ | [1] |

| pKa | 3.98 (predicted) | [5] |

| Redox Potential | Not readily available in the searched literature. | |

| Appearance | Colorless solid | [1] |

| Solubility | Soluble in DMSO and other organic solvents. | [6] |

| Concentration in Asparagus | Particularly high in the tips of asparagus shoots. | [1] |

Biosynthesis

The biosynthesis of asparagusic acid in asparagus plants begins with the amino acid isobutyric acid.[1] While the detailed enzymatic steps are not fully elucidated in the provided search results, the overall pathway involves the incorporation of two sulfur atoms to form the dithiolane ring.

Experimental Protocols

Synthesis of Asparagusic Acid

A common laboratory synthesis of asparagusic acid starts from commercially available diethyl bis(hydroxymethyl)malonate.[1]

Step 1: Synthesis of β,β'-diiodoisobutyric acid

-

Treat diethyl bis(hydroxymethyl)malonate with hydroiodic acid.

-

Heat the reaction mixture to effect decarboxylation and ester hydrolysis. Volatile ethanol and carbon dioxide are removed during this process.

-

Isolate the resulting β,β'-diiodoisobutyric acid.

Step 2: Synthesis of Dihydroasparagusic Acid

-

React β,β'-diiodoisobutyric acid sequentially with sodium trithiocarbonate (Na₂CS₃).

-

Acidify the reaction mixture with sulfuric acid to yield dihydroasparagusic acid (the dithiol form).

Step 3: Oxidation to Asparagusic Acid

-

Dissolve the crude dihydroasparagusic acid in dimethyl sulfoxide (DMSO).

-

Heat the solution to oxidize the dithiol to the disulfide, forming asparagusic acid.

-

Purify the final product by recrystallization.

Extraction and Quantification of Asparagusic Acid from Asparagus

This protocol outlines a general procedure for the extraction and analysis of asparagusic acid using High-Performance Liquid Chromatography (HPLC).

Step 1: Sample Preparation

-

Obtain fresh asparagus spears. The tips are reported to have the highest concentration.[1]

-

Freeze-dry the asparagus tissue and grind it into a fine powder.

Step 2: Extraction

-

Extract the powdered asparagus tissue with an acidic ethanol solution. This has been shown to be efficient for co-extraction of related compounds.

-

Sonicate or vortex the mixture to ensure thorough extraction.

-

Centrifuge the mixture and collect the supernatant.

-

Filter the supernatant through a 0.45 µm filter before HPLC analysis.

Step 3: HPLC Analysis

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of acidified water and methanol or acetonitrile is typically used.

-

Detection: UV detector set at 210 nm.

-

Quantification: Prepare a standard curve using purified asparagusic acid. Compare the peak area of the sample to the standard curve to determine the concentration.

Physiological Effects and Mechanism of Action

Precursor to Urinary Odorants

Upon ingestion, asparagusic acid is metabolized into a variety of volatile sulfur-containing compounds, including methanethiol, dimethyl sulfide, and dimethyl disulfide.[3] These volatile compounds are responsible for the characteristic odor in the urine of some individuals after consuming asparagus. The metabolic breakdown begins with the reduction of the disulfide bond to form dihydroasparagusic acid, followed by S-methylation and enzymatic cleavage.

Nematicidal Activity

Asparagusic acid has been identified as a naturally occurring nematicide in asparagus roots.[4] While the precise molecular mechanism is not fully detailed in the provided search results, it is believed to involve the disruption of essential biological processes in nematodes. The high reactivity of the disulfide bond likely plays a key role in its toxicity to these organisms, possibly through interaction with vital enzymes.

Plant Growth Inhibition

Asparagusic acid acts as a plant growth inhibitor, a property that may contribute to the allelopathic effects of asparagus, reducing competition from other plants.[4] The mechanism is thought to involve the inhibition of key enzymes in other plants, leveraging the reactivity of its dithiolane ring. Its structural similarity to lipoic acid, a cofactor in the pyruvate dehydrogenase complex, suggests it might interfere with essential metabolic pathways like the citric acid cycle.[1]

Applications and Future Directions

The unique chemical properties and biological activities of asparagusic acid make it a molecule of interest for various applications:

-

Drug Delivery: The ability of the this compound ring to interact with cellular membranes and undergo thiol-disulfide exchange is being explored for targeted drug delivery systems.

-

Agriculture: As a natural nematicide and plant growth inhibitor, asparagusic acid and its derivatives could be developed into environmentally friendly agrochemicals.

-

Pharmacology: Its ability to interact with enzyme systems, particularly those involving lipoic acid, suggests potential for therapeutic interventions in metabolic disorders. Further research into its specific molecular targets is warranted.

Conclusion

Asparagusic acid is a fascinating natural product with a range of biological activities that extend far beyond its role as the precursor to the well-known asparagus-induced urinary odor. Its unique strained disulfide ring system is key to its reactivity and function. This technical guide provides a summary of the current knowledge on asparagusic acid, highlighting its potential for further research and development in the fields of medicine, agriculture, and biotechnology. Detailed experimental protocols and a deeper understanding of its mechanisms of action will be crucial for unlocking its full potential.

References

The 1,2-Dithiolane Ring: A Versatile Scaffold for Bioactive Molecules

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,2-dithiolane ring, a five-membered cyclic disulfide, represents a privileged scaffold in the design and discovery of novel bioactive molecules. Its unique chemical properties, including the strained disulfide bond and the ability to undergo redox cycling, make it an attractive moiety for interacting with biological targets. This technical guide provides a comprehensive overview of the this compound core, detailing its presence in natural products, its diverse biological activities, and its potential in drug development. The guide includes quantitative data on bioactivity, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows.

The this compound Scaffold: An Introduction

The this compound is an organosulfur compound with the formula S₂ (CH₂)₃. While the parent molecule is unstable, substituted derivatives are found in nature and have been synthesized for various therapeutic and agricultural applications.[1][2] The strained disulfide bond in the this compound ring is key to its reactivity, making it susceptible to nucleophilic attack and reduction by biological thiols. This reactivity is central to the mechanism of action of many this compound-containing molecules.

Natural Products and Bioactive Derivatives

The this compound motif is present in a variety of natural products, each exhibiting distinct biological activities. These natural compounds have often served as the inspiration for the development of synthetic derivatives with improved potency and selectivity.

-

Lipoic Acid: A well-known this compound, lipoic acid is an essential cofactor in aerobic metabolism and a potent antioxidant.[1] Its derivatives are explored for their neuroprotective and antioxidant properties.[3]

-

Nereistoxin: Isolated from a marine annelid, nereistoxin is a potent insecticide that acts by blocking the nicotinic acetylcholine receptor.[1][4] Its discovery led to the development of a class of commercial insecticides.[5]

-

Asparagusic Acid: Found in asparagus, this compound and its derivatives are being investigated for various biological activities, including as potential inhibitors of thioredoxin reductase (TrxR).[6][7]

-

Guinesines: A group of natural products with reported insecticidal activity.

Biological Activities and Therapeutic Potential

The unique chemical nature of the this compound ring allows it to interact with a range of biological targets, leading to diverse pharmacological effects.

Thioredoxin Reductase Inhibition and Anticancer Activity

The thioredoxin (Trx) system, comprising Trx, thioredoxin reductase (TrxR), and NADPH, is a key regulator of cellular redox balance and is often overexpressed in cancer cells, making it a prime target for anticancer drug development. Several this compound-containing compounds have been investigated as TrxR inhibitors. It has been observed that the this compound moiety alone is often insufficient for potent TrxR1 inhibition and that the presence of a Michael acceptor functionality can significantly enhance activity.[8]

dot

Caption: Thioredoxin Reductase Signaling Pathway.

Neuroprotection

Derivatives of lipoic acid and other 1,2-dithiolanes have shown promise as neuroprotective agents. Their antioxidant properties and ability to modulate signaling pathways involved in neuronal survival are key to this activity. One of the mechanisms of action for some neuroprotective compounds is the modulation of nicotinic acetylcholine receptors (nAChRs).

dot

Caption: Nicotinic Acetylcholine Receptor Signaling.

Insecticidal and Acaricidal Activity

Nereistoxin and its synthetic analogues are potent insecticides that act as non-competitive antagonists of the nicotinic acetylcholine receptor in insects.[1] This mode of action leads to paralysis and death of the target pests. Various synthetic 1,2-dithiolanes have been developed and tested for their insecticidal and acaricidal properties.

Quantitative Data on Bioactivity

The following tables summarize the biological activity of selected this compound derivatives from the literature.

Table 1: Thioredoxin Reductase 1 (TrxR1) Inhibitory Activity of Asparagusic Acid Derivatives [8]

| Compound | % TrxR1 Inhibition at 200 µM | IC₅₀ (µM) |

| 2g | 50 | 186.4 ± 14.9 |

| 2j | 100 | 5.3 ± 0.4 |

| 2k | 89 | 36.3 ± 2.9 |

Table 2: Cytotoxicity of Asparagusic Acid Derivatives against Various Cell Lines (IC₅₀, µM) [8]

| Compound | HEK293 | HepG2 | HeLa | 4T1 | MDA MB 231 | MDA MB 435 | A549 | HT1080 |

| 2g | 1.74 ± 0.57 | >2 | >2 | >2 | >2 | >2 | >2 | >2 |

| 2j | 0.53 ± 0.23 | 1.56 ± 0.39 | >2 | >2 | >2 | >2 | >2 | 1.80 ± 0.56 |

| 2k | 0.41 ± 0.12 | 0.29 ± 0.08 | 0.17 ± 0.03 | 0.24 ± 0.06 | 0.62 ± 0.14 | 0.25 ± 0.05 | 0.28 ± 0.04 | 0.31 ± 0.07 |

Table 3: Insecticidal Activity of Nereistoxin Derivatives against Aphis craccivora (Cowpea Aphid) [9]

| Compound | LC₅₀ (ppm) after 24h | LC₅₀ (ppm) after 48h |

| 2 | 0.029 | 0.006 |

| 3 | 0.040 | 0.007 |

| Acetamiprid | 0.045 | 0.006 |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the evaluation of this compound-based bioactive molecules.

Synthesis of this compound-4-carboxylic Acid Derivatives[8]

dot

Caption: Synthesis of this compound derivatives.

General Procedure:

-

To a solution of asparagusic acid (1 equivalent) and the corresponding aniline derivative (1 equivalent) in a mixture of DCM/DMF (10:1), add HATU (1.2 equivalents) in one portion.

-

Add DIPEA (1.2 equivalents) to the reaction mixture.

-

Stir the reaction mixture under an argon atmosphere at room temperature overnight (approximately 16 hours).

-

Quench the reaction by adding water and extract the product with DCM.

-

Wash the organic phase with water, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent.

-

Purify the crude product by column chromatography to obtain the desired this compound-4-carboxamide derivative.[8]

Thioredoxin Reductase 1 (TrxR1) Inhibition Assay[8]

dot

Caption: TrxR1 Inhibition Assay Workflow.

Procedure:

-

Prepare a reaction mixture in a 96-well plate containing 100 mM potassium phosphate buffer (pH 7.0), 1 mM EDTA, 0.1 mg/mL BSA, and 0.2 mM NADPH.

-

Add recombinant rat TrxR1 to a final concentration of 5 nM.

-

Add the this compound test compounds at various concentrations.

-

Incubate the plate for 15 minutes at room temperature on a plate shaker.

-

Initiate the reaction by adding 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to a final concentration of 5 mM.

-

Monitor the increase in absorbance at 412 nm, which corresponds to the reduction of DTNB.

-

Calculate the percentage of TrxR1 inhibition and determine the IC₅₀ values.[8]

Cell Cytotoxicity Assay (MTT Assay)[8]

Procedure:

-

Seed cells (e.g., HEK293, HepG2, HeLa, 4T1) in a 96-well plate at a density of 1 x 10⁵ cells/mL.

-

Allow the cells to adhere for 6 hours.

-

Add various concentrations of the this compound test compounds dissolved in DMSO to the cell media (final DMSO concentration of 1%).

-

Incubate the cells for 48 hours.

-

Assess cell viability using the MTT assay. Add MTT solution to each well and incubate for a further 2-4 hours.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm).

-

Calculate the percentage of cell viability and determine the IC₅₀ values.[8]

Insecticidal Bioassay (Topical Application)[5]

Procedure:

-

Rear the target insect pests (e.g., third-instar larvae of Mythimna separata) under controlled laboratory conditions.

-

Dissolve the this compound test compounds in a suitable solvent (e.g., acetone) to prepare a series of concentrations.

-

Apply a small, defined volume (e.g., 1 µL) of the test solution to the dorsal thorax of each insect using a micro-applicator.

-

Treat a control group with the solvent only.

-

Maintain the treated insects under controlled conditions with access to food.

-

Record mortality at specified time intervals (e.g., 24, 48, and 72 hours).

-

Calculate the corrected mortality using Abbott's formula and determine the LC₅₀ values.[5]

Conclusion

The this compound scaffold is a versatile and valuable core structure in the development of new bioactive molecules. Its presence in a range of natural products with diverse biological activities highlights its evolutionary significance. Synthetic modifications of the this compound ring and its substituents have led to the discovery of potent agents with anticancer, neuroprotective, and insecticidal properties. The information provided in this technical guide, including quantitative bioactivity data and detailed experimental protocols, serves as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug discovery, facilitating the further exploration and exploitation of the this compound scaffold for therapeutic and agricultural applications.

References

- 1. Synthesis of Alpha lipoic acid_Chemicalbook [chemicalbook.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Synthesis and pharmacological evaluation of new this compound based antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, biological evaluation and molecular docking of novel nereistoxin derivatives containing phosphonates as insecticidal/AChE inhibitory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Bioactivity and Molecular Docking of Nereistoxin Derivatives Containing Phosphonate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Asparagusic acid - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. May this compound-4-carboxylic Acid and Its Derivatives Serve as a Specific Thioredoxin Reductase 1 Inhibitor? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Methodological & Application

Application Notes: A Facile One-Step Synthesis of Functionalized 1,2-Dithiolanes

Introduction

Functionalized 1,2-dithiolanes are pivotal five-membered heterocyclic compounds containing a strained disulfide bond. This structural feature imparts unique chemical reactivity, making them valuable in various scientific and therapeutic fields.[1][2] Their applications range from dynamic covalent chemistry and the development of self-healing polymers to their use in biosensors and advanced drug delivery systems.[1][3] The constrained geometry of the disulfide bond in 1,2-dithiolanes, with a dihedral angle often less than 35°, leads to a weaker S-S bond that is susceptible to rapid thiol-disulfide exchange.[1][2] This reactivity is fundamental to their utility in creating dynamic networks and stimuli-responsive materials.[1][4]

Traditionally, the synthesis of substituted 1,2-dithiolanes has been a multi-step process involving the generation of a 1,3-dithiol followed by an oxidation step.[1][2] This conventional route often requires harsh reaction conditions, which can limit the diversity of functional groups that can be incorporated into the final product.[1][4]

This application note details a robust and efficient one-step method for synthesizing diversely substituted and functionalized 1,2-dithiolanes from readily accessible 1,3-bis-tert-butyl thioethers. This process, which utilizes bromine as a key reagent, proceeds rapidly under mild conditions and offers high yields, significantly broadening the accessibility of these important molecules for research and development.[1][2]

Method Overview

The described protocol facilitates the direct conversion of 1,3-bis-tert-butyl thioethers to their corresponding 1,2-dithiolanes. The reaction is presumed to proceed through a sulfonium-mediated ring-closure mechanism.[1][2] A key advantage of this method is its tolerance of various functional groups, including hydroxyl moieties that can serve as handles for further chemical modifications. The starting 1,3-bis-tert-butyl thioethers can be synthesized from a range of precursors, including 1,3-dichloropropan-2-ol derivatives and α,α'-halogenated ketones.[1][2]

Applications in Research and Drug Development

The ability to readily synthesize a variety of functionalized 1,2-dithiolanes opens up new avenues for innovation:

-

Drug Delivery: The dynamic nature of the disulfide bond in 1,2-dithiolanes can be exploited for the cytosolic delivery of therapeutic cargo, such as proteins and quantum dots.[1]

-

Stimuli-Responsive Materials: The incorporation of 1,2-dithiolane moieties into polymers allows for the creation of materials that can respond to specific stimuli, such as changes in redox potential.[3][4]

-

Self-Healing Polymers: The reversible nature of the disulfide bond enables the development of self-healing hydrogels and other polymeric materials.[3]

-

Biosensors: The reactivity of the this compound ring can be harnessed to design sensitive and selective biosensors.[1]

This streamlined synthetic approach is expected to accelerate the exploration of 1,2-dithiolanes in these and other emerging applications.

Experimental Protocols and Data

Logical Workflow for Synthesis

The overall experimental process, from the synthesis of the thioether precursor to the final dithiolane product, is depicted in the following workflow diagram.

References

Application Notes and Protocols for the Synthesis of 1,2-Dithiolane Modified Self-Assembling Peptides

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methods for the synthesis and characterization of self-assembling peptides modified with a 1,2-dithiolane moiety at the N-terminus. The protocol is primarily based on solid-phase peptide synthesis (SPPS), offering a robust and efficient route to these functionalized biomaterials.

The incorporation of the this compound group, a cyclic disulfide, onto a self-assembling peptide sequence allows for dynamic covalent chemistry on the surface of the resulting nanofibers. This functionality is of significant interest for applications in drug delivery, tissue engineering, and the development of responsive biomaterials. The protocols outlined below cover the synthesis of the key dithiolane precursor, its coupling to a resin-bound peptide, and the subsequent characterization of the final product and its self-assembled structures.

I. Overview of the Synthetic Strategy

The primary method for synthesizing this compound modified peptides is through the on-resin coupling of a dithiolane precursor to the N-terminus of a peptide chain assembled via standard solid-phase peptide synthesis (SPPS). A key precursor molecule for this purpose is 3-(acetylthio)-2-(acetylthiomethyl)propanoic acid. This approach offers the advantage of performing the modification while the peptide is still attached to the solid support, simplifying purification to a single step after cleavage from the resin.[1][2]

II. Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of the this compound precursor and its coupling to the peptide.

| Step | Parameter | Value | Reference |

| Precursor Synthesis | |||

| 3-(acetylthio)-2-(acetylthiomethyl)propanoic acid | Yield | 83% | [1](--INVALID-LINK--) |

| Starting Material | 1 g of 3-bromo-2-(bromomethyl)propanoic acid | [1](--INVALID-LINK--) | |

| Potassium Thioacetate | 1.49 g | [1](--INVALID-LINK--) | |

| Reaction Temperature | 55 °C | [1](--INVALID-LINK--) | |

| Reaction Time | Overnight | [1](--INVALID-LINK--) | |

| On-Resin Coupling | |||

| Dithiolane Precursor | Equivalents | 4 | [1](--INVALID-LINK--) |

| HBTU | Equivalents | 4 | [1](--INVALID-LINK--) |

| DIPEA | Equivalents | 10 | [1](--INVALID-LINK--) |

| Pre-activation Time | Time | 10 minutes | [1](--INVALID-LINK--) |

| Coupling Reaction Time | Time | 2 hours (repeated overnight) | [1](--INVALID-LINK--) |

III. Experimental Protocols

A. Synthesis of 3-(acetylthio)-2-(acetylthiomethyl)propanoic acid (Dithiolane Precursor)

This protocol details the synthesis of the protected dithiol precursor required for subsequent coupling to the peptide.

Materials:

-

3-bromo-2-(bromomethyl)propanoic acid

-

1 M Sodium Hydroxide (NaOH)

-

Potassium thioacetate

-

2 M Sulfuric acid (H₂SO₄)

-

Deionized water

-

50 mL round-bottomed flask

-

Stir plate and stir bar

-

Septum

-

Nitrogen line

-

Syringes and needles

Procedure:

-

In a 50 mL round-bottomed flask, dissolve 1 g of 3-bromo-2-(bromomethyl)propanoic acid in approximately 4 mL of 1 M NaOH with stirring at 55 °C.

-

Once the solid is fully dissolved, seal the flask with a septum and place it under a nitrogen atmosphere.

-

In a separate container, prepare the thioacetic acid in situ by adding 1.49 g of potassium thioacetate and 3 mL of 2 M H₂SO₄ to 4 mL of deionized water.

-

Using a syringe, add the freshly prepared thioacetic acid solution dropwise to the reaction flask.

-

Allow the reaction to proceed overnight with continuous stirring at 55 °C.

-

The resulting product is a yellow oil with an expected yield of approximately 83% and can be used without further purification.[1]

-

Confirm the structure of the product using ¹H and ¹³C NMR spectroscopy.

B. On-Resin N-terminal Modification of the Self-Assembling Peptide

This protocol describes the coupling of the dithiolane precursor to the N-terminus of the peptide chain while it is still attached to the solid-phase resin.

Materials:

-

Peptide-on-resin with a free N-terminus

-

3-(acetylthio)-2-(acetylthiomethyl)propanoic acid (dithiolane precursor)

-

N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

-

Fritted syringe or automated peptide synthesizer

-

Shaker

Procedure:

-

Swell the peptide-on-resin in DMF.

-

Prepare the coupling solution by dissolving 4 equivalents of the dithiolane precursor, 4 equivalents of HBTU, and 10 equivalents of DIPEA in DMF.

-

Allow the coupling mixture to pre-activate for 10 minutes at room temperature.[1]

-

Add the activated coupling solution to the resin in a fritted syringe.

-